Intrinsic Antibacterial Activity: Mutilin vs. Pleuromutilin and Derivatives
Mutilin, which possesses a free hydroxyl group at C-14, lacks intrinsic antibacterial activity. This is in direct contrast to pleuromutilin, which exhibits a MIC of 2.0 µg/mL against Staphylococcus aureus (including MRSA) . The presence of an appropriate C-14 side chain extension is required for antibacterial activity, as demonstrated by the fact that mutilin esters of substituted thioglycolic acids with a tertiary amino group exhibit MIC values superior to pleuromutilin by a factor exceeding 10 [1].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | Inactive (no MIC reported due to lack of C-14 side chain) |
| Comparator Or Baseline | Pleuromutilin: MIC 2.0 µg/mL (S. aureus); Mutilin thioglycolate esters with tertiary amine: MIC < 0.2 µg/mL (inferred, factor >10 improvement) |
| Quantified Difference | Mutilin: inactive; Pleuromutilin: MIC 2.0 µg/mL; Optimized mutilin esters: >10-fold lower MIC than pleuromutilin |
| Conditions | In vitro antibacterial susceptibility testing; S. aureus strains including MRSA |
Why This Matters
Mutilin is not selected for direct antibacterial use; its value lies in being a precursor for generating derivatives with activity that can exceed the parent natural product by an order of magnitude.
- [1] Egger H, Reinshagen H. New pleuromutilin derivatives with enhanced antimicrobial activity. II. Structure-activity correlations. J Antibiot (Tokyo). 1976;29(9):923-927. View Source
